3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Overview
Description
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde typically involves the bromination of 4-ethoxy-5-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as the brominating reagent . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine substituent can participate in EAS reactions, allowing further functionalization of the benzene ring.
Nucleophilic Substitution: The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Bromination: 1,3-di-n-butylimidazolium tribromide for selective bromination.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3-Bromo-4-ethoxy-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-ethoxy-5-methoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The bromine substituent can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
3-Bromo-4-butoxy-5-methoxybenzaldehyde: Contains a butoxy group instead of an ethoxy group.
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde: Features an isopropoxy group instead of an ethoxy group.
Uniqueness
3-Bromo-4-ethoxy-5-methoxybenzaldehyde is unique due to the combination of bromine, ethoxy, and methoxy substituents, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these functional groups are required.
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYORHVZNGJVQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352691 | |
Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90109-65-2 | |
Record name | 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90109-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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